molecular formula C12H17NO B2675301 spiro[adamantane-2,2'-azetidine]-4'-one CAS No. 59592-02-8

spiro[adamantane-2,2'-azetidine]-4'-one

Cat. No.: B2675301
CAS No.: 59592-02-8
M. Wt: 191.274
InChI Key: OQWSDRQHNIVGTG-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-azetidine]-4’-one is a spirocyclic compound characterized by a unique structure where an adamantane moiety is fused to an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-azetidine]-4’-one typically involves the use of methyleneadamantane as a starting material. This compound undergoes treatment with bromine azide, generated in situ, followed by reduction with lithium aluminium hydride (LiAlH4) to afford the aziridine intermediate. The aziridine is then converted to the azetidine derivative through further chemical transformations .

Industrial Production Methods

While specific industrial production methods for spiro[adamantane-2,2’-azetidine]-4’-one are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-azetidine]-4’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of spiro[adamantane-2,2’-azetidine]-4’-one, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Spiro[adamantane-2,2’-azetidine]-4’-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its antiviral properties, particularly against influenza A virus and trypanosomal infections.

    Industry: Utilized in the development of new materials with unique structural properties

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-azetidine]-4’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity. For example, it has been shown to inhibit the activity of Src kinase, a protein involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[aziridine-2,2’-adamantane]
  • Spiro[piperidine-4,2’-adamantane]
  • Spiro[azetidine-3,2’-adamantane]

Uniqueness

Spiro[adamantane-2,2’-azetidine]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

spiro[adamantane-2,4'-azetidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWSDRQHNIVGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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